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molecular formula C5H9Br2NO2 B8416923 N-methoxy-2,4-dibromobutyric acid amide

N-methoxy-2,4-dibromobutyric acid amide

Cat. No. B8416923
M. Wt: 274.94 g/mol
InChI Key: DKKBXCWWCINKIW-UHFFFAOYSA-N
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Patent
US04833160

Procedure details

1400 g of a crude N-methoxy-2,4-dibromobutanamide was dissolved in 5 liters of benzene. Then 125 g of NaH was added little by little to the solution at 15° to 20° C. while the reaction mixture was cooled with an iced water bath. After the reaction, the remaining NaH was decomposed with ice and the product mixture was washed with a saturated, aqueous salt solution. It was dried with magnesium sulfate. Then benzene was distilled out. The product was purified with the column chromatography, using silica gel and a mixture of acetaone and benzene to obtain 500 g of the title compound 4.
Quantity
1400 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Name
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][NH:3][C:4](=[O:10])[CH:5]([Br:9])[CH2:6][CH2:7]Br.[H-].[Na+]>C1C=CC=CC=1>[CH3:1][O:2][N:3]1[CH2:7][CH2:6][CH:5]([Br:9])[C:4]1=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
1400 g
Type
reactant
Smiles
CONC(C(CCBr)Br)=O
Name
Quantity
5 L
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
125 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled with an iced water bath
CUSTOM
Type
CUSTOM
Details
After the reaction
WASH
Type
WASH
Details
the product mixture was washed with a saturated, aqueous salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then benzene was distilled out
CUSTOM
Type
CUSTOM
Details
The product was purified with the column chromatography
ADDITION
Type
ADDITION
Details
a mixture of acetaone and benzene

Outcomes

Product
Name
Type
product
Smiles
CON1C(C(CC1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 500 g
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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